Propagermanium

Descripción general

Descripción

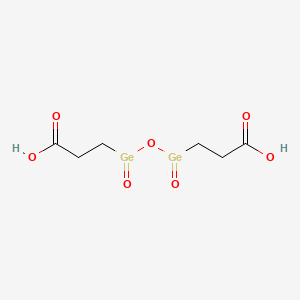

El propagermanio, también conocido como sesquióxido de bis(2-carboxietilgermanio), es un compuesto organometálico de germanio. Es un compuesto polimérico con la fórmula ((HOOCCH₂CH₂Ge)₂O₃)ₙ. El propagermanio fue sintetizado por primera vez en 1967 en el Instituto de Investigación de Germanio Asai en Japón . Es soluble en agua y se utiliza como materia prima en suplementos nutricionales debido a su baja toxicidad .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El propagermanio se sintetiza mediante la reacción de dióxido de germanio con ácido acrílico en condiciones controladas. La reacción implica la formación de una estructura polimérica donde los átomos de germanio están unidos a través de átomos de oxígeno a grupos carboxietilo .

Métodos de Producción Industrial

En entornos industriales, el propagermanio se produce haciendo reaccionar dióxido de germanio con ácido acrílico en presencia de un catalizador. La reacción se lleva a cabo en un disolvente como agua o un disolvente orgánico en condiciones controladas de temperatura y presión. El producto resultante se purifica luego mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de Reacciones

El propagermanio experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes

Oxidación: El propagermanio se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción del propagermanio se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de propagermanio con diferentes grupos funcionales, que se pueden utilizar para modificaciones y aplicaciones químicas adicionales .

Aplicaciones Científicas De Investigación

Immune System Modulation

Propagermanium has shown promise as a non-specific immune system modulator. Research indicates that it enhances the activity of natural killer cells, which are vital for the immune response against tumors and viral infections. A study published in the Journal of Atherosclerosis and Thrombosis demonstrated that this compound may suppress the development of atherosclerosis by influencing immune responses.

CCR2 Inhibition

This compound acts as a C-C chemokine receptor type 2 (CCR2) inhibitor, which is significant in modulating inflammation. CCR2 is involved in monocyte/macrophage activation and chemotaxis, processes that are implicated in various inflammatory diseases . Inhibiting this receptor can potentially mitigate conditions such as diabetic nephropathy and cardiovascular diseases .

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in enhancing endogenous interferon-gamma production and augmenting natural killer cell activity. A review of case studies indicated that patients undergoing chemotherapy or radiotherapy experienced varying degrees of response when treated with this compound .

A notable case involved a patient with spindle cell carcinoma who achieved complete remission after self-medication with this compound for five months. This remission lasted over four years . However, the evidence remains limited and further clinical trials are necessary to establish its efficacy definitively.

Type 2 Diabetes and Nephropathy

A randomized pilot trial assessed the efficacy and safety of this compound in patients with type 2 diabetes and nephropathy. The study involved administering 30 mg/day for 12 months alongside usual care. While the treatment was generally well tolerated, it did not significantly reduce albuminuria compared to usual care alone . The study highlighted the need for further investigation into the compound's long-term effects and optimal dosages.

| Parameter | Usual Care (n=10) | This compound (n=19) | P Value |

|---|---|---|---|

| eGFR (mL/min/1.73 m²) | 2.17 (−3.22, 7.56) | −0.70 (−4.63, 3.24) | .41 |

| HbA1c (%) | 0.18 (−0.05, 0.42) | 0.23 (0.06, 0.40) | .76 |

| Serum Urea Nitrogen (mg/dL) | −0.50 (−3.02, 2.03) | 0.41 (−1.43, 2.24) | .58 |

| Total Cholesterol (mg/dL) | −0.64 (−15.95, 14.68) | 8.78 (−2.72, 20.29) | .35 |

Safety Profile

Despite its potential benefits, concerns regarding safety have been raised due to documented cases of severe organ toxicity associated with germanium compounds . Organic germanium compounds like this compound should be used cautiously outside clinical trials to avoid contamination with toxic inorganic forms.

Mecanismo De Acción

El propagermanio ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

Compuestos Similares

Dióxido de germanio: Un compuesto inorgánico de germanio utilizado en la producción de materiales ópticos y semiconductores.

Sesquióxido de carboxietilgermanio: Otro compuesto organogermanio con propiedades similares al propagermanio.

Singularidad

El propagermanio es único debido a su estructura polimérica y su solubilidad en agua, lo que lo hace adecuado para su uso en suplementos nutricionales y aplicaciones terapéuticas. Su baja toxicidad y su amplia gama de actividades biológicas también lo distinguen de otros compuestos de germanio .

Actividad Biológica

Propagermanium (PG), chemically known as 3-oxygermylpropionic acid polymer, has garnered attention for its multifaceted biological activities, particularly in immunomodulation and potential anti-cancer properties. Initially approved in Japan in 1994 for the treatment of hepatitis B, PG has been explored for its broader implications in various diseases, including cancers and metabolic disorders.

This compound operates primarily through the inhibition of the C-C chemokine receptor type 2 (CCR2) and modulation of immune responses. This inhibition affects monocyte mobilization and decreases inflammation by blocking the CCL2/CCR2 signaling pathway, which is crucial in various pathological conditions.

Key Mechanisms:

- NK Cell Maturation : PG enhances the maturation of natural killer (NK) cells, which are vital for the immune response against tumors and viral infections .

- Inhibition of Inflammatory Cytokines : The compound reduces levels of pro-inflammatory cytokines such as IL-1β and IL-6.

- Antiviral Activity : PG has shown efficacy in reducing hepatitis B virus replication and enhancing immune responses against viral infections .

Anti-Cancer Effects

Recent studies have demonstrated PG's potential as an anti-cancer agent. A clinical trial involving patients with refractory cancers showed that PG administration led to increased NK cell activity and improved survival rates among participants. Specifically, among gastric cancer patients, the median overall survival was reported at 172 days, with some achieving complete remission of metastases .

Diabetes and Nephropathy

In a pilot study assessing PG's effects on type 2 diabetes patients with nephropathy, it was found that while PG was generally well tolerated, it did not significantly reduce albuminuria compared to usual care. This suggests that while PG may have some benefits, its efficacy in this context requires further investigation .

Case Studies

| Study | Population | Findings |

|---|---|---|

| Kikuchi et al. | Refractory cancer patients | Induced NK cell maturation; improved survival rates |

| Masuda et al. | Breast cancer | Inhibited metastasis via CCL2 pathway |

| Yumimoto et al. | Various cancers | Restricted development/metastasis through CCR2 inhibition |

Research Insights

- Immunomodulatory Properties : PG's ability to enhance the function of virus-specific T cells indicates its role as an immunotherapy adjuvant, particularly in viral infections .

- Anti-Metastatic Potential : As a repurposed agent for breast cancer treatment, PG demonstrated a manageable safety profile while potentially inhibiting metastasis through immune modulation .

- Chronic Inflammation Reduction : Animal studies have shown that PG can reduce chronic colitis-associated carcinogenesis by decreasing macrophage infiltration in tumors .

Safety Profile

While PG is generally considered safe for use, concerns regarding kidney function have been raised due to reports linking organic germanium compounds to renal failure. Continuous monitoring and further research are essential to establish a comprehensive safety profile for long-term use.

Propiedades

IUPAC Name |

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEABSBMNTNXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ge2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065316 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12758-40-6, 126595-07-1 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12758-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.